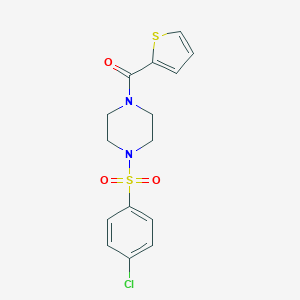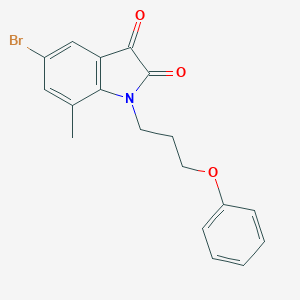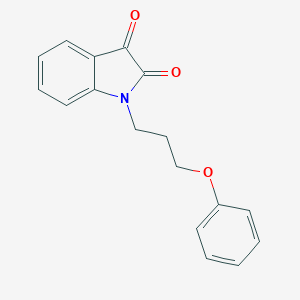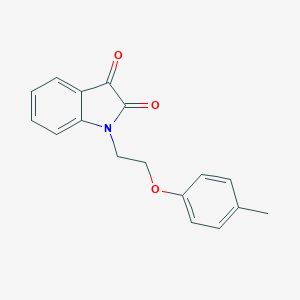![molecular formula C20H21NO4 B367260 1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-60-7](/img/structure/B367260.png)
1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxanes are a type of organic compound that are part of a larger class known as heterocycles . They are six-membered rings with two oxygen atoms and four carbon atoms . The presence of the methoxybenzyl and indolin groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The specific synthesis of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would likely involve the reaction of these precursors with appropriate functional groups.Molecular Structure Analysis
The molecular structure of 1,3-dioxanes is a six-membered ring with two oxygen atoms and four carbon atoms . The specific structure of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
1,3-Dioxanes are stable to a variety of nucleophiles and bases . They can be deprotected by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 1,3-dioxanes, these properties can include density, color, hardness, melting and boiling points, and electrical conductivity . The specific properties of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would depend on its exact structure.Wissenschaftliche Forschungsanwendungen
Polymer Electrolytes for Lithium-Metal Batteries
The compound has been utilized in the synthesis of polymer electrolytes for high-voltage lithium-metal batteries (LMBs). By in-situ polymerization of 1,3-dioxane derivatives, researchers have developed highly compatible polymer electrolytes that enable stable operation at 4.5 V . These electrolytes exhibit excellent oxidation stability and compatibility with lithium metal, contributing to dense and smooth lithium deposition and over 1300 hours of plating/stripping reversibility .
Organocatalysis
In the field of organocatalysis, 1,3-dioxane-2-ones, a related structural motif to the compound , serve as key intermediates for the stereoselective synthesis of 1,2- and 1,3-diols . These intermediates are pivotal in creating complex molecular architectures, which are essential in the development of pharmaceuticals and fine chemicals.
Material Sciences
The structural features of 1,3-dioxane-2-ones are exploited in material sciences, particularly in the creation of polycarbonates . These materials are known for their transparency, durability, and are widely used in the production of lenses, digital disks, and safety equipment.
Natural Product Synthesis
This compound’s framework is instrumental in the synthesis of natural products. The dioxane ring system is often found in bioactive natural compounds, and its synthetic analogs are valuable for probing biological pathways and drug discovery efforts .
Synthetic Methodology Development
Researchers leverage the reactivity of 1,3-dioxane-2-ones for developing new synthetic methodologies. These compounds are frequently used as building blocks for constructing cyclic carbonates and other value-added chemicals .
Energy Storage Material Research
The compound’s derivatives are researched for their potential in energy storage materials. Their stability and electrochemical properties make them suitable candidates for developing new types of batteries and supercapacitors .
Environmental Science
In environmental science, the compound’s derivatives are explored for their ability to form solid electrolytes, which can significantly enhance the safety profile of batteries, reducing the risk of flammability and volatility associated with liquid electrolytes .
High-Energy-Density Battery Design
The molecular structure of 1,3-dioxane derivatives is fine-tuned to improve the oxidative stability and compatibility with lithium metal in high-energy-density batteries. This advancement provides new directions for designing polymer electrolytes in high-capacity battery applications .
Eigenschaften
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-8-9-17-16(12-14)20(24-10-5-11-25-20)19(22)21(17)13-15-6-3-4-7-18(15)23-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLKYMUPZVHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)



![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)

![1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione](/img/structure/B367210.png)
![1-[3-(4-Tert-butylphenoxy)propyl]indole-2,3-dione](/img/structure/B367211.png)
![1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367212.png)